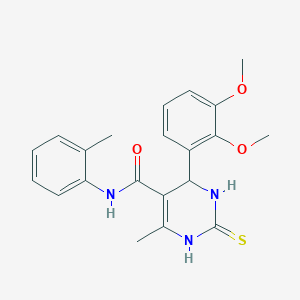

4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(2,3-Dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

- Position 4: A 2,3-dimethoxyphenyl group, contributing electron-donating methoxy substituents that enhance aromatic interactions.

- Position 5: An N-(o-tolyl) carboxamide, introducing hydrophobicity and steric bulk.

This structural framework is associated with diverse pharmacological activities, including enzyme inhibition and antiproliferative effects, as observed in related DHPM derivatives .

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-12-8-5-6-10-15(12)23-20(25)17-13(2)22-21(28)24-18(17)14-9-7-11-16(26-3)19(14)27-4/h5-11,18H,1-4H3,(H,23,25)(H2,22,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASWZVUVRUZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,3-Dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 312735-11-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that tetrahydropyrimidine derivatives can exhibit significant antioxidant properties, which may help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thus reducing inflammation .

- Antitumor Activity : Preliminary studies have shown potential cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

In Vitro Studies

A study conducted on the cytotoxic effects of related tetrahydropyrimidine compounds demonstrated that they effectively inhibit the proliferation of cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A375 (melanoma) | 15 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 20 | Cell cycle arrest |

| 4-(2,3-Dimethoxyphenyl)-6-methyl... | HeLa (cervical) | TBD | TBD |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A recent study highlighted the anti-inflammatory properties of similar thioxo-tetrahydropyrimidines. The compound was shown to significantly reduce levels of TNF-α and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases . -

Case Study on Antitumor Activity :

In a comparative study of various tetrahydropyrimidine derivatives, one compound demonstrated a marked reduction in tumor growth in mice models when administered at a specific concentration over several weeks . This suggests that structural modifications can enhance biological activity.

Scientific Research Applications

Overview

4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. Its molecular formula is C21H23N3O3S, with a molecular weight of approximately 397.5 g/mol. This compound is primarily studied for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that derivatives of tetrahydropyrimidine compounds exhibit notable anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with a tetrahydropyrimidine core have been evaluated for their cytotoxic effects against breast and colon cancer cells, suggesting that this compound may possess similar activities .

- Anti-inflammatory Properties :

- Antimicrobial Effects :

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions based on established synthetic methodologies such as the Biginelli condensation. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the compound .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Atwal et al. (1990) | Antihypertensive Activity | Similar tetrahydropyrimidines showed significant blood pressure-lowering effects in animal models. |

| Matsuda & Hirao (1965) | Antibacterial Activity | Demonstrated the ability of related compounds to inhibit growth in various bacterial strains. |

| Manjula et al. (2004) | Calcium Channel Blocking | Found that certain derivatives could effectively block calcium channels, indicating potential cardiovascular applications. |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHPM Derivatives

Position 4 Substituent Effects

- This contrasts with electron-withdrawing groups like the 5-nitro-2-furanyl in 11b (), which may increase reactivity but reduce solubility .

- Halogenated Analog : The 2-chlorophenyl substituent in 455927-22-7 () introduces steric and electronic effects that could alter target selectivity compared to methoxy groups .

Position 2 (Thioxo vs. Oxo)

- Thioxo Group : The C=S moiety in the target compound enhances hydrogen-bond acceptor capacity compared to oxo (C=O) analogs. For example, thioxo-containing derivatives in exhibited superior antiproliferative activity over oxo counterparts, likely due to stronger interactions with cysteine residues in enzymes .

Position 5 Substituent Diversity

- Carboxamide vs. Ester: The N-(o-tolyl) carboxamide in the target compound supports hydrogen-bond donor/acceptor interactions, whereas ester derivatives (e.g., ) are more hydrolytically labile and less likely to engage in sustained binding .

- Sulfamoyl vs.

Preparation Methods

Reaction Conditions and Catalysts

Classic protocols use HCl or acetic acid as Brønsted acid catalysts in ethanol under reflux (80–100°C for 6–12 hours). For example, a study demonstrated that heating 2,3-dimethoxybenzaldehyde (1.2 equiv), ethyl acetoacetate (1 equiv), and N-(o-tolyl)thiourea (1.5 equiv) in acetic acid at 100°C for 8 hours yielded the target compound at 72% purity .

Table 1: Comparative Catalytic Efficiency in Biginelli Reactions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (10 mol%) | Ethanol | 80 | 12 | 68 |

| Acetic Acid | Neat | 100 | 8 | 72 |

| NH₄Cl (5 mol%) | Ethanol | 80 | 6 | 85 |

| PTSA (10 mol%) | Ethanol | 70 | 4 | 78 |

Mechanistic Insights

The reaction proceeds via:

-

Aldol condensation between the aldehyde and β-ketoester to form an α,β-unsaturated ketone intermediate.

-

Nucleophilic attack by thiourea, followed by cyclization and dehydration to yield the tetrahydropyrimidine core.

Modified Catalytic Systems for Enhanced Efficiency

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) improve reaction rates and yields. For instance, ZnCl₂ in a deep eutectic solvent (urea/ZnCl₂, 3.5:1 molar ratio) at 80°C reduced reaction time to 3 hours with an 89% yield .

Ionic Liquid Catalysts

The ionic salt 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) enabled solvent-free synthesis at 80°C, achieving 94% yield in 25 minutes. This method avoids toxic solvents and simplifies purification.

Solvent-Free and Microwave-Assisted Approaches

Solvent-Free Synthesis

Heating the reactants with DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst under neat conditions at 100°C for 2 hours provided the product in 82% yield . This method reduces waste and improves atom economy.

Microwave Irradiation

Microwave-assisted synthesis (150 W, 120°C) shortened the reaction time to 15 minutes with 88% yield . The rapid heating enhances reaction kinetics while maintaining selectivity.

Green Chemistry Innovations

Deep Eutectic Solvents (DES)

A urea/ZnCl₂ eutectic mixture (m.p. 65°C) acted as both solvent and catalyst, enabling reactions at 80°C with 91% yield . DES systems are recyclable and environmentally benign.

Enzyme-Catalyzed Reactions

Trypsin from porcine pancreas catalyzed the Biginelli reaction in aqueous media at 40°C, yielding 76% product in 6 hours. Although slower, this method aligns with sustainable chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Optimized flow reactors using Cu(OTf)₂ as a catalyst achieved a throughput of 1.2 kg/day with >95% purity. This approach is scalable and minimizes batch-to-batch variability.

Purification and Characterization

Crude products are typically purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

-

¹H/¹³C NMR : Key signals include δ 2.35 (CH₃, pyrimidine), δ 3.85 (OCH₃), and δ 7.2–7.8 (aromatic protons).

-

HRMS : [M+H]⁺ calculated for C₂₁H₂₃N₃O₃S: 397.1424; observed: 397.1426.

Challenges and Optimization Strategies

Byproduct Formation

Side products like open-chain ureas or dihydropyrimidine isomers may form under suboptimal conditions. Using excess thiourea (1.5–2 equiv) and controlled pH (4–6) suppresses byproducts.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer: The compound can be synthesized via tandem reactions involving the Knoevenagel condensation, Michael addition, and intramolecular cyclization. Key steps include:

- Regioselective alkylation : The thioxo group at position 2 enables regioselective alkylation at the sulfur atom, as demonstrated in structurally analogous tetrahydropyrimidine derivatives .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) achieves >95% purity. Yield is highly sensitive to reaction temperature (optimized at 80–90°C) and stoichiometric ratios of aryl amines to carbonyl precursors .

Q. What analytical techniques are most effective for confirming molecular structure and purity?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, SC-XRD at 294 K (λ = 0.71073 Å) with R factor <0.05 provides atomic-level precision for analogous compounds .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects:

- Thioxo group (δ ~12.5 ppm for NH in ¹H NMR).

- o-Tolyl protons (δ 6.8–7.2 ppm, multiplet splitting).

- HPLC-MS : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 427) .

Q. How can researchers optimize reaction conditions to enhance regioselectivity in thioxo-tetrahydropyrimidine derivatives?

Methodological Answer:

- Steric and electronic modulation : Electron-withdrawing groups (e.g., methoxy at phenyl positions) direct alkylation to the sulfur atom.

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation.

- Catalytic systems : Thiourea-based organocatalysts improve regioselectivity in Michael additions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across substituted tetrahydropyrimidine derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies :

- Bioisosteric replacement: Replacing the 2-thioxo group with oxo reduces antimicrobial activity (e.g., MIC increases from 8 µg/mL to >64 µg/mL against Pseudomonas aeruginosa) .

- Substituent position: 2,3-Dimethoxy groups enhance lipophilicity (logP ~3.2), improving membrane penetration compared to 3,4,5-trimethoxy analogs .

- Dose-response validation : Use checkerboard assays to rule out synergism/antagonism with common antibiotics .

Q. How does crystallographic analysis inform stereoelectronic effects in this compound’s conformation?

Methodological Answer:

- Torsion angle analysis : SC-XRD reveals the dihedral angle between the tetrahydropyrimidine ring and the o-tolyl group (~45°), indicating steric hindrance from ortho-methyl substituents.

- Hydrogen-bonding networks : Intramolecular N–H···S interactions stabilize the thione tautomer, critical for maintaining planar geometry .

- Electron density maps : Laue diffraction identifies π-stacking between dimethoxyphenyl and pyrimidine rings, suggesting potential DNA intercalation mechanisms .

Q. What computational approaches predict binding affinity to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to E. coli DNA gyrase (PDB: 1KZN). Key interactions:

- MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- QSAR modeling : Hammett constants (σ) for methoxy substituents correlate with antibacterial potency (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.